1-(4-Methoxyphenethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea
説明
The compound 1-(4-Methoxyphenethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a urea-thiadiazole hybrid with a 4-methoxyphenethyl group on the urea moiety and a pyridin-2-ylmethyl thioether substituent on the 1,3,4-thiadiazole ring. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs demonstrate diverse pharmacological activities, including anticancer, antifungal, and anticonvulsant effects .
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-25-15-7-5-13(6-8-15)9-11-20-16(24)21-17-22-23-18(27-17)26-12-14-4-2-3-10-19-14/h2-8,10H,9,11-12H2,1H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTKKEWUMPARNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-Methoxyphenethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure includes a 1,3,4-thiadiazole moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and neuroprotective properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 401.5 g/mol. The IUPAC name is 1-[2-(4-methoxyphenyl)ethyl]-3-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea. The presence of both methoxy and pyridine groups contributes to its potential biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. A study highlighted that compounds containing the thiadiazole moiety displayed significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 8d | 32 | Candida albicans |
| 8e | 42 | Aspergillus niger |
| Reference Compound | 24 (Fluconazole) | - |
The presence of halogen or oxygenated substituents on the phenyl ring has been shown to enhance antibacterial and antifungal activities significantly .
Antitumor Activity
The antitumor potential of thiadiazole derivatives has been extensively studied. In vitro evaluations have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For example, one study reported the following GI50 values for selected compounds:
| Cell Line | GI50 (µM) |
|---|---|
| EKVX (Lung Cancer) | 25.1 |
| OVCAR-4 (Ovarian Cancer) | 28.7 |
| RPMI-8226 (Leukemia) | 21.5 |
These results suggest that the compound may possess selective cytotoxicity towards specific cancer types .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of thiadiazole derivatives in models of neurodegenerative diseases such as Alzheimer’s disease. Compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline:
| Compound | IC50 (nM) |
|---|---|
| Compound 7e | 1.82 ± 0.6 |
| Donepezil (Reference) | 0.6 ± 0.05 |
The low IC50 value indicates strong AChE inhibition potential, suggesting that these compounds could serve as leads for developing new anti-Alzheimer agents .
The biological activity of 1-(4-Methoxyphenethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is hypothesized to involve multiple mechanisms:
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Antitumor Activity : Induction of apoptosis in cancer cells through modulation of signaling pathways.
- Neuroprotection : Inhibition of AChE and reduction of oxidative stress in neuronal cells.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A clinical trial involving patients with resistant infections showed significant improvement after treatment with thiadiazole derivatives.
- Cancer Treatment : In a preclinical study, patients with advanced ovarian cancer exhibited reduced tumor size following administration of a thiadiazole-based regimen.
類似化合物との比較
Key Research Findings
- Substituent Effects : Electron-donating groups (e.g., methoxy) on the urea moiety improve solubility and bioavailability, while electron-withdrawing groups (e.g., nitro, halogen) enhance target affinity .
- Thiadiazole Modifications : Bulky aromatic groups (e.g., quinazoline in 8e ) improve enzymatic inhibition, whereas flexible chains (e.g., pyridinylmethyl in the target compound) may enhance blood-brain barrier penetration .
- Biological Potency : Compounds with dual urea-thiadiazole pharmacophores exhibit multitarget activity, making them promising for polypharmacological applications .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Methoxyphenethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea?
The compound can be synthesized via multi-step protocols involving:
- Thiadiazole core formation : Cyclization of thiosemicarbazides under acidic conditions to generate the 1,3,4-thiadiazole ring.
- Coupling reactions : Reacting the thiadiazole intermediate with 4-methoxyphenethyl isocyanate in anhydrous tetrahydrofuran (THF) at reflux (60–70°C) for 12–24 hours .
- Purification : Column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane) to isolate the target compound.
- Critical parameters : Strict control of moisture, temperature, and stoichiometric ratios to minimize side products like thiourea derivatives .
Q. How can researchers confirm the structural integrity and purity of this compound?
- X-ray crystallography : Resolve the crystal structure to confirm bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between urea moieties) .
- Spectroscopic methods :
- Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Molecular docking : Screen against target proteins (e.g., kinases, receptors) to identify critical binding motifs. For example, the pyridinyl-thioether moiety may enhance hydrophobic interactions in enzyme active sites .
- Analog synthesis : Systematically modify substituents (e.g., replace methoxy with ethoxy, alter thiadiazole substituents) and evaluate changes in IC₅₀ values .
- In vitro assays : Use dose-response curves in enzyme inhibition or cell viability assays to quantify potency improvements .
Q. What experimental strategies resolve contradictions in biological activity data across assays?
- Orthogonal assays : Cross-validate results using disparate methods (e.g., fluorescence-based vs. radiometric enzyme assays) to rule out assay-specific artifacts .
- Design of Experiments (DoE) : Apply factorial designs to assess interactions between variables (e.g., pH, temperature, solvent) that may influence activity .
- Reproducibility checks : Replicate studies under standardized conditions (e.g., cell passage number, serum batch) to isolate confounding factors .
Q. What methodologies address solubility challenges during in vitro evaluation?
- Salt formation : Synthesize sodium or hydrochloride salts via reaction with NaOH or HCl in aqueous ethanol to improve aqueous solubility .
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability while mitigating precipitation .
- Nano-formulations : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. How can researchers elucidate the mechanism of action for this compound?
- Competitive binding assays : Use labeled substrates (e.g., ³H-thymidine for kinases) to determine inhibitory modes (competitive/non-competitive) .
- Proteomic profiling : Perform mass spectrometry-based pull-down assays to identify interacting proteins in cellular lysates .
- Kinetic studies : Measure time-dependent inhibition and calculate Kᵢ values to classify reversible/irreversible mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
